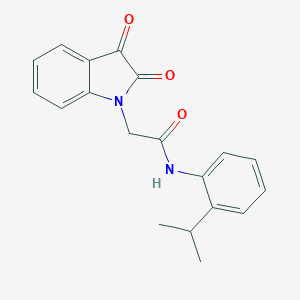
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide, also known as DQTS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the quinoline and triazole families of compounds, which have been shown to have a wide range of biological activities. DQTS has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Inflammation is thought to be mediated by the NF-κB signaling pathway, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while inhibiting cell growth and survival. Inflammation is thought to be mediated by the production of pro-inflammatory cytokines, which this compound has been shown to inhibit. In neurological disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to contribute to the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been extensively studied and its synthesis method has been optimized, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide. One direction is the development of this compound analogs with improved potency and selectivity for specific diseases. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of this compound, which will help to optimize its use as a therapeutic agent. Additionally, the development of drug delivery systems that can target this compound to specific tissues or cells will be an important area of research. Finally, the investigation of the potential side effects of this compound and its analogs will be important for the safe and effective use of these compounds in clinical settings.
Synthesemethoden
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide involves the reaction of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl chloride with 5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base. The reaction proceeds through a substitution reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 5-methyl-4H-1,2,4-triazol-3-yl sulfide has been extensively studied for its potential as a therapeutic agent in various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C14H16N4OS |
|---|---|
Molekulargewicht |
288.37 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C14H16N4OS/c1-10-15-14(17-16-10)20-9-13(19)18-8-4-6-11-5-2-3-7-12(11)18/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
NQXLQEFCQZTWBW-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CC1=NC(=NN1)SCC(=O)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-tert-butylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284514.png)
![2-(2-methylphenoxy)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284515.png)

![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284517.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284519.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B284520.png)
![2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284522.png)
![2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284524.png)
![2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B284525.png)
![N-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B284527.png)
![2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B284528.png)

![3-(2-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284533.png)
![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284535.png)
